![molecular formula C15H15FN2O B5553067 3-(dimethylamino)-N-(3-fluorophenyl)benzamide](/img/structure/B5553067.png)
3-(dimethylamino)-N-(3-fluorophenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures, often starting from basic aromatic or heteroaromatic compounds. For instance, compounds with similar functional groups are synthesized through reactions involving intermediates such as nitrobenzoic acid, followed by a series of reductions, substitutions, and condensation reactions (Prakash et al., 1991). These methodologies highlight the complexity and the precision required in the synthesis of structurally specific benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including compounds similar to 3-(dimethylamino)-N-(3-fluorophenyl)benzamide, has been determined using X-ray crystallography. These studies reveal the spatial arrangement of atoms, the bond lengths, angles, and the presence of any molecular asymmetry or disorder. For example, disorder-induced polymorphism has been observed in some fluorophenyl benzamides, indicating variations in crystal packing and molecular conformation (Chopra & Row, 2008).
Scientific Research Applications
Diagnostic Imaging in Cancer Research
A significant application of a structurally similar compound involves the development of a positron emission tomography (PET) imaging probe, [18F]DMPY2, for the ultrasensitive detection of malignant melanoma. This probe demonstrated strong and prolonged tumoral uptake and rapid background clearance, suggesting its potential as a novel PET imaging agent for diagnosing melanoma at early stages (Pyo et al., 2020).
Synthesis and Chemical Studies
Research has also focused on the synthesis and characterization of novel compounds and materials for various applications. For instance, the synthesis and antimicrobial activity of novel derivatives carrying the benzamide moiety have been studied, showcasing their potential in antibacterial and antifungal applications (Ghorab et al., 2017). Furthermore, the compound's role in the synthesis of aromatic polymers containing 1,3,5-triazine rings highlights its utility in materials science, contributing to the development of polymers with unique properties (Lin et al., 1990).
Fluorescence and Sensing Applications
The study of fluorescent dyes and sensors represents another area of application. For example, the development of fluorescent labeling reagents for carboxylic acids in high-performance liquid chromatography (HPLC) illustrates the compound's utility in analytical chemistry. These reagents enable the highly sensitive detection of carboxylic acids, advancing analytical methodologies (Takechi et al., 1996).
Molecular Interactions and Properties
Investigations into the electronic delocalization effects on the dipole moment of enamino ketones have provided insights into the molecular properties of related compounds. These studies contribute to our understanding of molecular interactions and electronic structures, which are crucial for designing molecules with desired properties (Vanbrabant-Govaerts & Huyskens, 2010).
Safety and Hazards
properties
IUPAC Name |
3-(dimethylamino)-N-(3-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-18(2)14-8-3-5-11(9-14)15(19)17-13-7-4-6-12(16)10-13/h3-10H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNGAGCTOBRTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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